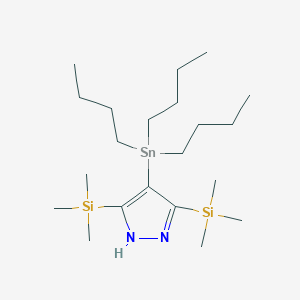
4-(Tributylstannyl)-3,5-bis(trimethylsilyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Tributylstannyl)-3,5-bis(trimethylsilyl)-1H-pyrazole is an organotin compound that features both tributylstannyl and trimethylsilyl groups These functional groups are known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds and as protecting groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tributylstannyl)-3,5-bis(trimethylsilyl)-1H-pyrazole typically involves the reaction of a pyrazole derivative with tributylstannyl and trimethylsilyl reagents. One common method is the reaction of a pyrazole with tributylstannyl chloride and trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Tributylstannyl)-3,5-bis(trimethylsilyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The tributylstannyl group can be oxidized to form tin oxides.
Reduction: The compound can participate in reduction reactions, often facilitated by reagents like lithium aluminum hydride.
Substitution: The trimethylsilyl and tributylstannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or ozone can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tributylstannyl group may yield tin oxides, while substitution reactions can introduce various functional groups into the pyrazole ring.
Wissenschaftliche Forschungsanwendungen
4-(Tributylstannyl)-3,5-bis(trimethylsilyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds and as a protecting group for sensitive functional groups.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Its derivatives may have applications in drug development and as intermediates in the synthesis of medicinal compounds.
Industry: The compound can be used in the production of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 4-(Tributylstannyl)-3,5-bis(trimethylsilyl)-1H-pyrazole involves its ability to participate in radical reactions. The tributylstannyl group can generate radicals under appropriate conditions, which can then react with other molecules to form new bonds. This radical-based mechanism is useful in various synthetic applications, including polymerization and the formation of complex organic molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-3-(tributylstannyl)pyridine: This compound also features a tributylstannyl group and is used in similar synthetic applications.
Trimethylsilyl chloride: While not a direct analog, this compound contains a trimethylsilyl group and is widely used in organic synthesis.
Uniqueness
4-(Tributylstannyl)-3,5-bis(trimethylsilyl)-1H-pyrazole is unique due to the presence of both tributylstannyl and trimethylsilyl groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions compared to compounds with only one of these groups. Its ability to act as both a radical initiator and a protecting group makes it particularly valuable in complex organic synthesis.
Eigenschaften
CAS-Nummer |
920984-18-5 |
|---|---|
Molekularformel |
C21H46N2Si2Sn |
Molekulargewicht |
501.5 g/mol |
IUPAC-Name |
trimethyl-(4-tributylstannyl-3-trimethylsilyl-1H-pyrazol-5-yl)silane |
InChI |
InChI=1S/C9H19N2Si2.3C4H9.Sn/c1-12(2,3)8-7-9(11-10-8)13(4,5)6;3*1-3-4-2;/h1-6H3,(H,10,11);3*1,3-4H2,2H3; |
InChI-Schlüssel |
HVNMGZWZFAIDIK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(NN=C1[Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(E)-(2-methoxyphenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12622744.png)
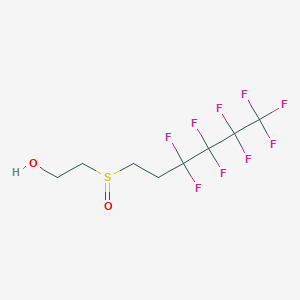
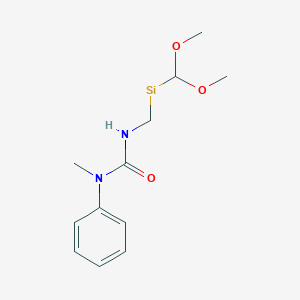
![N-[2-[4-(4-methylphenyl)-2-propan-2-yloxan-4-yl]ethyl]-N-(1-thiophen-2-ylethyl)acetamide](/img/structure/B12622756.png)
![(4R)-4-Ethyl-4-[2-(thiophen-2-yl)ethenyl]-1,3-oxazolidin-2-one](/img/structure/B12622758.png)
![(4E)-N-tert-Butyl-4-[(propan-2-yl)imino]pent-2-en-2-amine](/img/structure/B12622765.png)
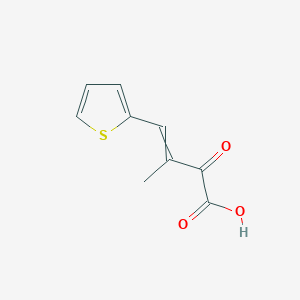

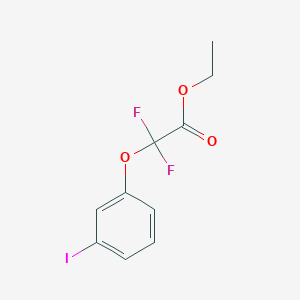
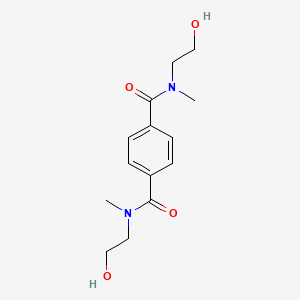
![2-[1-Benzyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B12622815.png)
![2,5-Diazaspiro[3.4]octane-5-carboxylic acid, 1-oxo-2-(phenylmethyl)-, phenylmethyl ester](/img/structure/B12622819.png)
![3-[5-(4-chloro-2-nitrophenyl)furan-2-yl]-5-(4-chlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12622829.png)
![4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12622832.png)
